molecular formula C28H38N12O6S B1149238 Ziagen CAS No. 136777-48-5

Ziagen

Número de catálogo B1149238
Número CAS: 136777-48-5
Peso molecular: 670.74
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ziagen is an antiviral medicine used to treat patients infected with the human immunodeficiency virus (HIV), the virus that causes acquired immune deficiency syndrome (AIDS). The active substance in Ziagen is abacavir .


Synthesis Analysis

Abacavir, the active substance in Ziagen, is a carbocyclic nucleoside derivative. It is synthesized via a well-controlled, reproducible, high yielding process . The synthesis of Ziagen involves the use of 2-amino-4,6-dichloro-5-formamidopyrimidine as a key intermediate .


Molecular Structure Analysis

Abacavir sulfate, the active substance in Ziagen, is a white to off-white solid. It has an octanol/water (pH 7.1 to 7.3) partition coefficient (log P) of approximately 1.20 at 25 °C .


Chemical Reactions Analysis

The chemistry of a biomaterial directly contributes to its interaction with biological environments. Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .


Physical And Chemical Properties Analysis

Abacavir sulfate is a white to off-white solid with a solubility of approximately 77 mg/mL in distilled water at 25°C. It has an octanol/water (pH 7.1 to 7.3) partition coefficient (log P) of approximately 1.20 at 25 °C .

Aplicaciones Científicas De Investigación

Specific Scientific Field

Ziagen is used in the field of Infectious Diseases , specifically in the treatment of Human Immunodeficiency Virus (HIV) infection .

2. Comprehensive and Detailed Summary of the Application Ziagen is indicated in antiretroviral combination therapy for the treatment of HIV infection in adults, adolescents, and children . The benefit of Ziagen is mainly based on results of studies performed with a twice-daily regimen, in treatment-naïve adult patients on combination therapy .

3. Detailed Description of the Methods of Application or Experimental Procedures Ziagen is administered orally. For adults and adolescents over 12 years, the recommended dose of Ziagen is 300 mg (one tablet) twice daily . For children from three months to 12 years, the recommended dose is 8 mg/kg twice daily up to a maximum of 600 mg daily . Ziagen can be taken with or without food .

4. Thorough Summary of the Results or Outcomes Obtained The effectiveness of Ziagen is demonstrated by its ability to reduce the viral load in patients with HIV. This helps to slow the progression of the disease and improve the patient’s quality of life .

Prevention of Mother-to-Child Transmission

In some cases, Ziagen may be used as part of a regimen to prevent mother-to-child transmission of HIV during pregnancy .

Post-Exposure Prophylaxis

Ziagen might be used as part of post-exposure prophylaxis (PEP) treatment. PEP is a short-term treatment started as soon as possible within 72 hours after exposure to HIV .

Treatment of Pediatric Patients

Ziagen is also used for the treatment of HIV in pediatric patients. The medication can be used in children who are at least 3 months old .

Combination Therapy

Ziagen is often used in combination with other antiretroviral medications. This is known as antiretroviral combination therapy .

5. Reducing the Risk of HIV Complications By reducing the amount of virus in the body, Ziagen helps the immune system work better. This can reduce the risk of HIV complications such as new infections and cancer, and improve the quality of life .

Prevention of Mother-to-Child Transmission

Ziagen may be used as part of a regimen to prevent mother-to-child transmission of HIV during pregnancy .

Safety And Hazards

Ziagen is associated with hypersensitivity reactions (allergic reactions) that usually occur within the first 6 weeks of treatment and can be life-threatening. The risk of hypersensitivity is higher in patients who have the HLA-B*5701 gene .

Propiedades

IUPAC Name

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C14H18N6O.H2O4S/c2*15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h2*1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)/t2*8-,10+;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHSRBZIJNQHKT-FFKFEZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N12O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

670.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 77,000 mg/l @ 25 °C
Record name ABACAVIR SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 3.1X10-13 mm Hg @ 25 °C /Estimated/ /Abacavir/
Record name ABACAVIR SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Like dideoxynucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine), the antiviral activity of abacavir appears to depend on intracellular conversion of the drug to a 5-triphosphate metabolite; thus, carbovir triphosphate (carbocyclic guanosine triphosphate) and not unchanged abacavir appears to be the pharmacologically active form of the drug. Substantial differences exist in the rates at which human cells phosphorylate various nucleoside antiviral agents and in the enzymatic pathways involved., Enzymatic conversion of abacavir to carbovir triphosphate appears to be complex and involves certain steps and enzymes that differ from those involved in the enzymatic conversion of dideoxynucleoside reverse transcriptase inhibitors. Abacavir is phosphorylated by adenosine phosphotransferase to abacavir monophosphate, which is converted to carbovir monophosphate by a cytosolic enzyme. Subsequently, carbovir monophosphate is phosphorylated by cellular kinases to carbovir triphosphate. Abacavir is not a substrate for enzymes (i.e., thymidine kinase, deoxycytidine kinase, adenosine kinase, mitochondrial deoxyguanosine kinase) known to phosphorylate other nucleoside analogs. Because phosphorylation of abacavir depends on cellular rather than viral enzymes, conversion of the drug to the active triphosphate derivative occurs in both virus-infected and uninfected cells. Carbovir triphosphate is a structural analog of deoxyguanosine-5-triphosphate (dGTP), the usual substrate for viral RNA-directed DNA polymerase. Although other mechanisms may be involved in the antiretroviral activity of the drug, carbovir triphosphate appears to compete with deoxyguanosine-5-triphosphate for viral RNA-directed DNA polymerase and incorporation into viral DNA. Following incorporation of carbovir triphosphate into the viral DNA chain instead of deoxyguanosine-5-triphosphate, DNA synthesis is prematurely terminated because the absence of the 3-hydroxy group on the drug prevents further 5 to 3 phosphodiester linkages., The complete mechanism(s) of antiviral activity of abacavir has not been fully elucidated. Following conversion to a pharmacologically active metabolite, abacavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2), by interfering with viral RNA-directed DNA polymerase (reverse transcriptase). The drug, therefore, exerts a virustatic effect against retroviruses by acting as a reverse transcriptase inhibitor.
Record name ABACAVIR SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Abacavir sulfate

Color/Form

White to off-white solid

CAS RN

188062-50-2, 2736655-48-2
Record name Abacavir sulfate [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188062502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abacavir sulfate, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2736655482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S,4R)-4-[2-Amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol hemisulfate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ABACAVIR SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J220T4J9Q2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ABACAVIR SULFATE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PPL256S5A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ABACAVIR SULFATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7154
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Citations

For This Compound
4,540
Citations
…, Ziagen Once-Daily in Antiretroviral … - JAIDS Journal of …, 2005 - journals.lww.com
The long intracellular half-life of abacavir (ABC) supports its once-daily use, and this would be expected to simplify treatment if ABC could be given as part of a complete once-daily …
Number of citations: 156 journals.lww.com
SM Daluge, MT Martin, BR Sickles… - … , Nucleotides & Nucleic …, 2000 - Taylor & Francis
Ziagen®, (1S,cis)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol, was synthesized from (1S,4R)-azabicyclo[2.2.1]hept-5-en-3-one by efficient processes …
Number of citations: 101 www.tandfonline.com
EN Fung, Z Cai, TC Burnette, AK Sinhababu - Journal of Chromatography B …, 2001 - Elsevier
… to simultaneously quantify Ziagen, carbovir monophosphate, … of these compounds in human liver cells treated with Ziagen. … Because conversion of Ziagen to Ziagen-MP is the first step …
Number of citations: 86 www.sciencedirect.com
T Kurita, T Kitaichi, T Nagao, T Miura… - … and drug safety, 2014 - Wiley Online Library
… Ziagen® (300‐mg abacavir sulfate) has been marketed since 1999. To obtain safety data on Ziagen… to the HRD surveys and received Ziagen were obtained. Adverse drug reaction (ADR…
Number of citations: 11 onlinelibrary.wiley.com
H Ann, KH Kim, HY Choi, HH Chang… - Infection & …, 2017 - synapse.koreamed.org
… and effectiveness of Ziagen in a real-world setting. During the study period, Ziagen was well-… The postmarketing surveillance of Ziagen did not highlight any new safety information. …
Number of citations: 9 synapse.koreamed.org
Z Cai, EN Fung, AK Sinhababu - Electrophoresis, 2003 - Wiley Online Library
A capillary electrophoresis‐ion trap mass spectrometry method with a time‐segment program was developed to simultaneously analyze Ziagen® and its phosphorylated metabolites …
…, Epivir‐Ziagen (EZ) Switch Study Team - HIV …, 2008 - Wiley Online Library
Background Patients prefer fewer pills and once‐daily (qd) dosing without food restrictions. We assessed the impact on adherence [by Medication Event Monitoring System (MEMS) cap …
Number of citations: 69 onlinelibrary.wiley.com
P Dellamonica, C Katlama, L Lévy-Bachelot… - Médecine et maladies …, 2013 - Elsevier
Objective The authors had for objective to describe HIV-infected patients treated with ABC (Ziagen ® , ABC), and the immune, virological, and clinical treatment outcome between 2003 …
Number of citations: 5 www.sciencedirect.com
P Simmons - Research initiative, treatment action: RITA, 1999 - pubmed.ncbi.nlm.nih.gov
AIDS: Abacavir sulfate (Ziagen) received accelerated approval for treatment of HIV infection from the Food and Drug Administration (FDA). It is the fifteenth approved anti-HIV drug. …
Number of citations: 7 pubmed.ncbi.nlm.nih.gov
…, HP Isentress, N Viracept, FLT Viread, RNA Ziagen… - 2003 - dukehealth.org
… Ziagen Emtricitabine/Rilpivirine / Tenofovir …
Number of citations: 2 www.dukehealth.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.